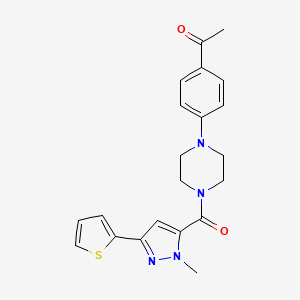
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is an organic compound known for its complex structure, featuring multiple functional groups including pyrazole, thiophene, and piperazine. This compound's intricate design allows it to play a significant role in various fields, particularly in chemistry and biology, owing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone involves multiple steps, beginning with the synthesis of intermediate compounds. Key steps include:
Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole: This initial step typically involves the reaction of appropriate precursors under conditions that foster the formation of the pyrazole ring.
Carbonylation of the pyrazole compound: Adding a carbonyl group to form 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl.
Formation of the piperazine derivative: This involves reacting piperazine with a benzyl halide derivative to yield the intermediate.
Coupling the intermediates: The final step is the condensation of these intermediates under specific conditions, often involving catalysts and controlled temperatures, to yield the target compound.
Industrial Production Methods
In an industrial setting, large-scale production of this compound is optimized for efficiency and cost-effectiveness. This typically involves:
Continuous flow reactors: For precise control over reaction conditions and scalability.
Catalysts and green chemistry approaches: To minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under harsh conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitutions, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Catalysts: Often palladium or other transition metals for specific reactions.
Major Products
Sulfoxides and sulfones from oxidation
Alcohols from reduction
Various substituted piperazines from nucleophilic substitutions
Scientific Research Applications
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone has found applications in numerous scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound due to its diverse functional groups.
Medicine: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The exact mechanism of action for 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone varies based on its application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound's diverse functional groups allow it to engage in multiple interactions, including hydrogen bonding, pi-stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)benzene: Lacks the ethanone group.
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)methanol: Features an alcohol instead of a ketone.
Properties
IUPAC Name |
1-[4-[4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15(26)16-5-7-17(8-6-16)24-9-11-25(12-10-24)21(27)19-14-18(22-23(19)2)20-4-3-13-28-20/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIJDQZXCPBCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850771.png)
![2-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2850773.png)
![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
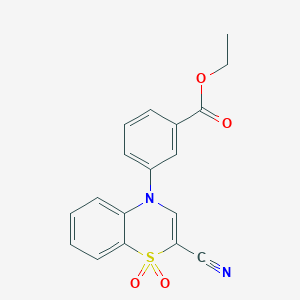
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2850777.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2850781.png)
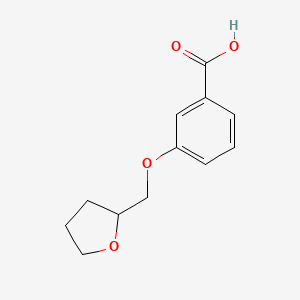
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2850785.png)

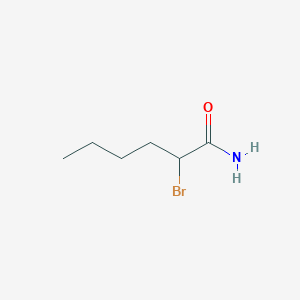
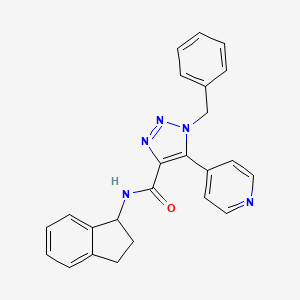
![1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B2850789.png)

![methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2850792.png)
